molecular formula C21H16F3N5O2 B1191589 BAY-850

BAY-850

カタログ番号 B1191589
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BAY-850 is a chemical probe for the ATAD2A bromodomain which displaces acetylated H4 peptide from the ATAD2 bromodomain with an IC50 value of 20 nM (HTRF). MST and BROMOscan measurements indicate a Kd of 84.9 nM and 120 nM, respectively. BAY-850 displays

科学的研究の応用

1. ATAD2 Inhibition in Cancer Research

BAY-850 has been identified as a potent and isoform-selective inhibitor of ATAD2 (ANCCA), an epigenetic regulator and transcriptional cofactor linked to the progression of various cancer types. The discovery of BAY-850 arose from a DNA-encoded library screen. It is particularly notable for inducing ATAD2 bromodomain dimerization, which prevents interactions with acetylated histones in vitro and with chromatin in cells. This makes BAY-850 a valuable chemical probe to explore ATAD2 biology in cancer research (Fernández-Montalván et al., 2017).

2. Neutrophil Elastase Inhibition in Pulmonary Diseases

BAY-85-8501, a variant of BAY-850, has been explored as a selective and reversible inhibitor of human neutrophil elastase (HNE), a mediator of tissue destruction in non-cystic fibrosis bronchiectasis (non-CF BE). It's been tested in clinical trials to evaluate its safety and potential efficacy in treating pulmonary diseases such as non-CF BE, chronic obstructive pulmonary disease (COPD), and pulmonary hypertension. These studies suggest that BAY-85-8501 is generally safe and well-tolerated, and further research is needed to confirm its long-term safety and effectiveness in pulmonary diseases (Watz et al., 2016); (Watz et al., 2019).

3. Improvement in Exercise Capacity and Pulmonary Hypertension

Research has shown that selective inhibition of neutrophil elastase by BAY 85-8501 can improve exercise capacity and reduce pulmonary hypertension in a porcine pancreatic elastase-induced emphysema model. This suggests its potential use in treating conditions like emphysema and pulmonary vascular remodeling (Delbeck et al., 2014).

4. Potential Role in Preventing Myocardial and Pulmonary Remodeling

BAY 85-8501 has also been studied for its effects on preventing monocrotaline-induced pulmonary vascular and myocardial remodeling. The findings indicate that it could have substantial anti-remodeling and anti-inflammatory effects, highlighting its potential application in treating pulmonary arterial hypertension (PAH) and related conditions (Delbeck et al., 2014).

特性

製品名

BAY-850

分子式

C21H16F3N5O2

外観

Solid powder

同義語

BAY-850;  BAY 850;  BAY850.; unknown

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。